![molecular formula C15H11ClN2OS B2671243 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole CAS No. 1252562-74-5](/img/structure/B2671243.png)
2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole
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Description
2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole, also known as CMETB, is a small molecule compound that has been widely used in scientific research for its potential therapeutic applications. CMETB is a benzothiazole derivative that exhibits potent anti-cancer activity against a variety of cancer cell lines.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole have been studied for their antimicrobial and antifungal properties. For example, a study by Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, the antimicrobial activities of different pyridine derivatives have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
DNA Topoisomerase II Inhibition
Another area of interest is the inhibition of eukaryotic DNA topoisomerase II, a crucial enzyme for DNA replication and cell division. Research has shown that certain benzothiazole derivatives can inhibit this enzyme, suggesting potential applications in cancer therapy. For example, compounds like 2-phenoxymethylbenzothiazole were found to exhibit significant topoisomerase II inhibitory activity, indicating their potential as anticancer agents (Pınar et al., 2004).
Sensing and Imaging Applications
Benzothiazole derivatives also find applications in sensing and imaging, particularly in biological systems. A study highlighted the synthesis of an hydroxythiophene-conjugated benzothiazole as a pH-sensitive fluorescent probe, demonstrating its utility in staining mitochondrial compartments and identifying Helicobacter pylori due to its strong fluorescence emission and pH responsiveness (Hong et al., 2019).
Synthesis and Molecular Docking Studies
Further research into the synthesis and molecular docking of benzothiazole derivatives reveals their potential in addressing microbial resistance and exploring new therapeutic avenues. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating benzothiazole, have shown promising anticancer and antimicrobial properties, supported by molecular docking studies to understand their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-19-11-5-6-12-13(9-11)20-14(18-12)7-4-10-3-2-8-17-15(10)16/h2-9H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYSMPVHOSLEJA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C=CC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)/C=C/C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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